molecular formula C25H19ClFN3O B2949992 3-(2-chlorobenzyl)-8-fluoro-5-(2-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1216578-31-2

3-(2-chlorobenzyl)-8-fluoro-5-(2-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2949992
CAS No.: 1216578-31-2
M. Wt: 431.9
InChI Key: GAOQFYFPYSUORU-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-8-fluoro-5-(2-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C25H19ClFN3O and its molecular weight is 431.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, 3-[(2-chlorophenyl)methyl]-8-fluoro-5-[(2-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects would depend on the specific pathways affected and the nature of the compound’s interaction with its targets.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-8-fluoro-5-[(2-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O/c1-16-6-2-3-7-17(16)14-30-22-11-10-19(27)12-20(22)23-24(30)25(31)29(15-28-23)13-18-8-4-5-9-21(18)26/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOQFYFPYSUORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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